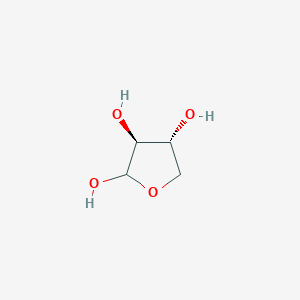

(3S,4R)-oxolane-2,3,4-triol

Description

(3S,4R)-Oxolane-2,3,4-triol is a cyclic polyol with a tetrahydrofuran (oxolane) backbone substituted with three hydroxyl groups at positions 2, 3, and 2. Its stereochemistry—defined by the (3S,4R) configuration—distinguishes it from other stereoisomers. This compound is structurally related to carbohydrates and plays roles in biochemical pathways, though its specific biological functions remain less characterized compared to more common sugars like fructose or ribose .

Properties

IUPAC Name |

(3S,4R)-oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-BCDHYOAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which combines chemical and enzymatic steps to produce the desired stereochemistry . This method often starts with a precursor molecule that undergoes a series of reactions, including oxidation and reduction, to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. This process may use catalysts and specific reaction conditions to ensure high yield and purity of the compound. The exact methods can vary depending on the desired application and the available resources .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-Oxolane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the oxolane ring structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

(3S,4R)-oxolane-2,3,4-triol serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various synthetic routes. For instance, it can be employed in the synthesis of tetrahydrofuran derivatives which are important in medicinal chemistry .

Synthetic Routes:

The synthesis of this compound can be achieved through:

- Reduction of Aldehydes or Ketones: Using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.

- Biotechnological Methods: Fermentation processes involving microorganisms that convert pentose sugars into the desired compound.

Biological Research

Metabolic Pathways:

Research indicates that this compound plays a role in carbohydrate metabolism. It acts as a substrate for enzymes involved in metabolic pathways such as glycolysis and the pentose phosphate pathway .

Potential Biomarker:

Studies have explored its potential as a biomarker for metabolic disorders due to its involvement in glucose metabolism and insulin sensitivity.

Pharmaceutical Applications

Therapeutic Potential:

this compound is being investigated for its therapeutic effects in treating metabolic disorders such as Type II diabetes and obesity. It functions as a sodium-glucose co-transporter (SGLT) inhibitor which can help regulate blood glucose levels and improve insulin sensitivity .

Case Studies:

- Diabetes Management: Clinical studies have shown that compounds derived from this compound can enhance glucose uptake in cells and improve glucose tolerance in diabetic models .

- Obesity Treatment: Its application as an SGLT inhibitor has been highlighted in research focused on weight management and the treatment of obesity-related co-morbidities .

Industrial Applications

Biodegradable Polymers:

The compound is also utilized in the production of biodegradable polymers due to its structural properties. Its incorporation into polymer matrices enhances the material's sustainability profile while maintaining functional characteristics.

Food Industry:

In the food industry, this compound is explored as a sweetener alternative due to its low-caloric content and potential health benefits compared to traditional sweeteners.

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential for synthesizing tetrahydrofuran derivatives |

| Biological Research | Substrate for metabolic enzymes | Involved in glycolysis and insulin sensitivity |

| Pharmaceutical | SGLT inhibitor for diabetes treatment | Improves glucose uptake and tolerance |

| Industrial | Biodegradable polymers | Enhances sustainability in material production |

| Food Industry | Low-calorie sweetener | Healthier alternative to conventional sweeteners |

Mechanism of Action

The mechanism of action of (3S,4R)-oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄H₈O₄

- Molecular Weight : 136.11 g/mol

- Functional Groups : Three hydroxyl (-OH) groups, cyclic ether (oxolane).

- Stereochemical Significance : The (3S,4R) configuration influences its metabolic interactions and solubility .

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The following table summarizes key structural and functional differences:

Key Differences and Implications

Stereochemistry :

- This compound and erythrose share the same molecular formula but differ in stereochemistry. Erythrose (3R,4R) is an aldose sugar involved in glycolysis, while the (3S,4R) configuration of the target compound may limit its participation in standard sugar metabolism .

Substituents: β-L-Fructofuranose and levugen possess hydroxymethyl (-CH₂OH) groups, enhancing their solubility and reactivity in glycosylation reactions . In contrast, this compound lacks these groups, rendering it less versatile in energy storage or structural polysaccharide synthesis.

Biological Roles :

- D-Ribulose, a ketose sugar with a hydroxymethyl group, is critical in carbon fixation (Calvin cycle) and nucleotide synthesis . The absence of a hydroxymethyl group in this compound limits its role in these pathways.

Biological Activity

Overview

(3S,4R)-Oxolane-2,3,4-triol, also known as D-threose, is a pentose sugar with the molecular formula C4H8O4. This compound has garnered attention in biochemical research due to its unique stereochemistry and potential applications in carbohydrate metabolism studies and enzyme interactions. Its biological activity is primarily linked to its role in metabolic pathways, particularly those involving glucose regulation.

The biological activity of this compound is characterized by its interaction with various enzymes and metabolic pathways:

- Enzyme Interactions : The hydroxyl groups in this compound facilitate hydrogen bonding with enzymes, influencing their catalytic activity. It acts as a substrate for several enzymes involved in carbohydrate metabolism.

- Biochemical Pathways : This compound is implicated in glycolysis and the pentose phosphate pathway. It interacts with key enzymes such as hexokinases and transketolases, which are crucial for glucose metabolism and energy production .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Glucose Uptake Enhancement : Research indicates that this compound can increase glucose uptake in cells. In diabetic mouse models, it has shown promise in improving glucose tolerance .

- Inflammation Reduction : The compound has been observed to reduce inflammation markers in various experimental setups, suggesting potential anti-inflammatory properties.

- Oxidative Stress Mitigation : Studies indicate that this compound may help reduce oxidative stress within cells by enhancing mitochondrial function .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound in different biological contexts:

- Diabetes Research : A study on diabetic mice demonstrated that administration of this compound improved glucose tolerance significantly compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose transporter expression on cell membranes .

- Cardiovascular Health : In a separate investigation focusing on cardiovascular health, this compound was shown to improve endothelial function and reduce blood pressure in hypertensive animal models.

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds such as ribose and xylitol:

| Compound | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pentose Sugar | Enhances glucose uptake; anti-inflammatory | Specific stereochemistry enhances enzyme interactions |

| Ribose | Pentose Sugar | Energy production; nucleic acid synthesis | Integral for ATP synthesis |

| Xylitol | Sugar Alcohol | Dental health; reduces caries | Low glycemic index |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.